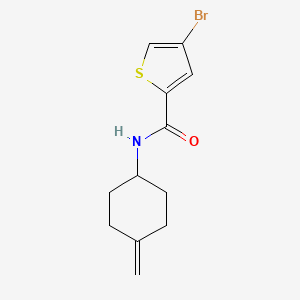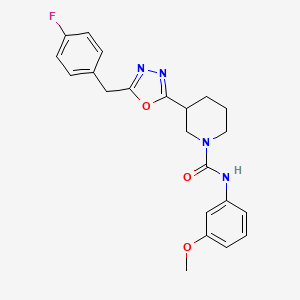![molecular formula C8H9F3N2OS B2641526 4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]morpholine CAS No. 265107-02-6](/img/structure/B2641526.png)
4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]morpholine
Descripción general
Descripción
“4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]morpholine” is a chemical compound with the molecular formula C8H9F3N2OS . It contains a morpholine ring, which is a common motif in many biologically active compounds .
Synthesis Analysis
The synthesis of morpholines, including “this compound”, has been a subject of significant research. Recent advances have focused on the synthesis of morpholines from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A variety of methods have been developed, including coupling, cyclization, and reduction reactions .Molecular Structure Analysis
The molecular structure of “this compound” includes a morpholine ring and a thiazole ring. The thiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the search results, thiazole derivatives have been found to have several biological activities such as antihypertensive, anti-inflammatory, antibacterial, anti-HIV, hypnotics, antiallergic, analgesic, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .Aplicaciones Científicas De Investigación
Phosphoinositide 3-Kinase Inhibition
4-(1,3-Thiazol-2-yl)morpholine derivatives, including compounds structurally similar to 4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]morpholine, have been identified as potent and selective inhibitors of phosphoinositide 3-kinase. These compounds are utilized in cancer research, particularly in studying their effects on tumor growth in xenograft models (Alexander et al., 2008).
Fluorine-Rich 1,3,4-Thiadiazole Derivatives Synthesis
Highly fluorinated 1,3,4-thiadiazole derivatives, including compounds with a morpholine moiety, are synthesized via [3+2]-cycloadditions. These derivatives have been investigated for their potential in various chemical reactions and their reactivity profile under different conditions (Utecht-Jarzyńska et al., 2020).
Structural and Spectral Analysis of Mannich Bases
Mannich bases with a morpholine component, such as 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione, have been analyzed for their crystal structure and spectral properties. These studies provide insights into the conformation and hydrogen bonding interactions of these compounds (Franklin et al., 2011).
Synthesis of Linezolid-like Molecules
Research has been conducted on the synthesis of linezolid-like molecules, involving morpholine as part of the structural framework. These studies are primarily focused on developing new antimicrobial agents (Başoğlu et al., 2012).
X-ray Crystallographic Study of Trifluoromethylmorpholinothiadiazole
The molecular and crystal structure of 2-morpholino-5-trifluoromethyl-1,3,4-thiadiazole, a substance structurally similar to this compound, has been examined using X-ray crystallography. This research is essential for understanding the structural features and potential applications of these compounds (Slepukhin et al., 2015).
Safety and Hazards
The safety data sheet for a similar compound, 4-(Trifluoromethyl)phenylacetylene, suggests that it is a highly flammable liquid and vapor. Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, using explosion-proof electrical/ventilating/lighting equipment, and wearing protective gloves/clothing/eye protection/face protection .
Mecanismo De Acción
Target of action
Thiazole derivatives have been found in many biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs . Morpholine derivatives also have diverse biological activities .
Mode of action
Without specific information on “4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]morpholine”, it’s difficult to detail its mode of action. Generally, thiazole and morpholine derivatives interact with biological targets to exert their effects .
Biochemical pathways
Thiazole derivatives have been associated with various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of action
Without specific studies on “this compound”, it’s difficult to describe the molecular and cellular effects of its action. Thiazole and morpholine derivatives have been associated with various biological effects .
Propiedades
IUPAC Name |
4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2OS/c9-8(10,11)6-5-15-7(12-6)13-1-3-14-4-2-13/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEVSSPGBFVQNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CS2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101326676 | |
| Record name | 4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101326676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819934 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
265107-02-6 | |
| Record name | 4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101326676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide](/img/structure/B2641451.png)

![N-(4-ethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2641454.png)

![(4-(tert-butyl)phenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2641459.png)
![2-(4-Methoxyphenyl)-5-[2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione](/img/structure/B2641460.png)


![2-[(1R,4R)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopent-2-en-1-yl]acetic acid](/img/structure/B2641463.png)
![1-(4-tert-butylbenzoyl)-4-{[4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine](/img/structure/B2641464.png)